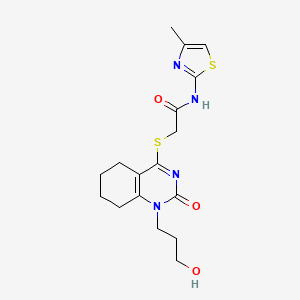

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, a thiazole ring, and a hydroxypropyl side chain, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:

Formation of the Quinazolinone Core: This is typically achieved by the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Thioether Linkage: The quinazolinone intermediate is then reacted with a thiol derivative to introduce the thioether linkage.

Attachment of the Thiazole Ring: The final step involves the coupling of the thioether intermediate with a thiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl side chain can be oxidized to form a ketone or carboxylic acid.

Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.

Substitution: The thioether linkage can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl side chain can yield a carboxylic acid derivative, while nucleophilic substitution of the thioether linkage can introduce various alkyl or aryl groups.

Scientific Research Applications

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. The thiazole ring may interact with receptor sites, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, share some structural features but differ in their side chains and functional groups.

Thiazole Derivatives: Compounds like 2-aminothiazole have a similar thiazole ring but lack the quinazolinone core.

Uniqueness

What sets 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide apart is the combination of the quinazolinone core, thiazole ring, and hydroxypropyl side chain. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

The compound 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS Number: 899974-05-1) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O4S, with a molecular weight of 378.4 g/mol. The structure features a hexahydroquinazoline core linked to a thioether and an acetamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₄O₄S |

| Molecular Weight | 378.4 g/mol |

| CAS Number | 899974-05-1 |

Biological Activity

Research indicates that compounds containing the quinazoline scaffold often exhibit a range of biological activities, including:

Antimicrobial Activity

Several studies have demonstrated that quinazoline derivatives possess significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Case Study: Antibacterial Activity

In vitro tests showed that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols. For instance, it was found to be effective against Escherichia coli and Staphylococcus aureus, with MIC values comparable to established antibiotics like ciprofloxacin.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is well-documented. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) was assessed in vitro. Preliminary results indicated a moderate inhibitory effect on COX-2 activity, suggesting potential applications in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Modifications in the substituents on the quinazoline ring can enhance or diminish its activity:

| Substituent Position | Modification | Observed Effect |

|---|---|---|

| 4-position | Methyl thiazole | Increased antibacterial potency |

| 1-position | Hydroxypropyl | Enhanced solubility and bioavailability |

Research Findings

Several studies have focused on synthesizing derivatives of this compound to explore their biological profiles further:

- Synthesis and Evaluation : A series of derivatives were synthesized by varying the substituents on the quinazoline core. The resulting compounds were screened for their antimicrobial and anti-inflammatory activities.

- In Vivo Studies : Animal models were used to assess the efficacy of selected derivatives in reducing inflammation and bacterial load.

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may interfere with bacterial cell wall synthesis and modulate inflammatory pathways.

Properties

IUPAC Name |

2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-11-9-26-16(18-11)19-14(23)10-25-15-12-5-2-3-6-13(12)21(7-4-8-22)17(24)20-15/h9,22H,2-8,10H2,1H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIHWHQYASHWNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.